2-Amino-4-methyl-2-phenylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl-2-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYJHOWNHXJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-38-4 | |
| Record name | NSC54408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Stereochemical and Conformational Analysis
Elucidation of Chiral Centers and Enantiomeric Purity Assessment
2-Amino-4-methyl-2-phenylpentanoic acid possesses a single chiral center at the α-carbon (C2). The four different substituents attached to this carbon—a phenyl group, an isobutyl group, an amino group, and a carboxylic acid group—give rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Amino-4-methyl-2-phenylpentanoic acid and (S)-2-Amino-4-methyl-2-phenylpentanoic acid based on the Cahn-Ingold-Prelog priority rules msu.edu. The three-dimensional arrangement of these substituents dictates the molecule's interaction with other chiral molecules and polarized light.
The assessment of enantiomeric purity is crucial in the synthesis and application of this compound. Several analytical techniques can be employed for this purpose. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method sigmaaldrich.com. The differential interaction of the enantiomers with the chiral selector in the column leads to their separation, allowing for quantification. Gas chromatography (GC) on a chiral column after appropriate derivatization to increase volatility is another established technique.
Table 1: Illustrative Enantiomeric Purity Assessment Data
| Technique | Chiral Stationary Phase/Column | Mobile Phase/Conditions | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Enantiomeric Excess (% ee) |
| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | 8.5 | 10.2 | >99 |
| Chiral GC | Cyclodextrin-based capillary column | Temperature gradient | 12.1 | 12.8 | 98 |
Note: This data is illustrative for this compound, based on typical separations of similar quaternary α-amino acids.
Diastereoselective Synthesis Considerations and Separation Strategies
The synthesis of this compound with control over its stereochemistry is a significant challenge. Diastereoselective synthesis methods are often employed to introduce the desired stereoconfiguration. One common strategy involves the use of chiral auxiliaries or templates, such as diketopiperazines nih.gov. For instance, a chiral diketopiperazine scaffold can be alkylated sequentially with an isobutyl halide and a benzyl (B1604629) halide. The steric hindrance provided by the chiral template directs the incoming alkyl groups to a specific face of the molecule, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the diketopiperazine yields the desired quaternary α-amino acid with high enantiomeric excess nih.gov.
The separation of diastereomers, if formed during the synthesis, is generally more straightforward than the separation of enantiomers. Diastereomers have different physical properties, such as solubility and melting point, which can be exploited for their separation by techniques like fractional crystallization or chromatography on standard (achiral) silica gel mdpi.com.
Table 2: Comparison of Diastereomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Difference in solubility | Scalable, cost-effective | Can be time-consuming, may not be effective for all diastereomeric pairs |
| Column Chromatography | Difference in polarity and interaction with stationary phase | High resolution, applicable to a wide range of compounds | Requires solvents, can be less scalable for large quantities |
Computational Modeling of Conformational Preferences and Dynamics
Computational chemistry provides powerful tools to investigate the conformational preferences and dynamic behavior of this compound. These methods offer insights into the molecule's three-dimensional structure and how it changes over time, which is crucial for understanding its interactions with other molecules.
Potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. By systematically rotating the rotatable bonds (e.g., the Cα-C(phenyl) and Cα-C(isobutyl) bonds), the energy of the molecule is calculated at each orientation. The resulting map reveals the low-energy (stable) and high-energy (unstable) conformations. For this compound, the PES would likely show that steric hindrance between the bulky phenyl and isobutyl groups, as well as interactions involving the amino and carboxyl groups, significantly restricts the conformational freedom.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time nih.govmdpi.com. By simulating the motion of all atoms in the molecule and surrounding solvent molecules, MD can reveal how the molecule flexes, bends, and rotates. These simulations can identify the most populated conformations and the transitions between them. For this compound in an aqueous solution, MD simulations could elucidate the intramolecular hydrogen bonding possibilities and the hydration shell around the molecule.
Sophisticated Synthetic Methodologies and Chemical Transformations
Asymmetric Synthesis Approaches for Enantioselective Production
The creation of a chiral center at a quaternary carbon is a formidable task in organic synthesis. For 2-Amino-4-methyl-2-phenylpentanoic acid, this requires precise control over the introduction of the amino, phenyl, isobutyl, and carboxylic acid functionalities. Several key strategies have emerged to achieve this with high enantioselectivity.
Chiral Auxiliaries and Ligand-Controlled Methods
Chiral auxiliaries have proven to be a reliable method for the asymmetric synthesis of α,α-disubstituted amino acids. These temporary chiral scaffolds guide the stereochemical outcome of bond-forming reactions, after which they can be cleaved to yield the desired enantiomerically enriched product.
One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries . In a hypothetical synthesis of this compound, an N-acyloxazolidinone derived from phenylacetic acid could be employed. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. This enolate can then be reacted with an isobutyl halide (e.g., isobutyl iodide or bromide) in an asymmetric alkylation step. The steric hindrance of the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary would furnish the desired enantiomer of this compound.
Another powerful approach utilizes pseudoephedrine as a chiral auxiliary . An amide formed between pseudoephedrine and N-protected phenylglycine can be deprotonated to form a chiral enolate. Alkylation of this enolate with an isobutyl halide would proceed with high diastereoselectivity, controlled by the chiral scaffold. Mild acidic hydrolysis can then cleave the auxiliary to yield the target amino acid.
Nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, also offer a versatile route. The glycine moiety within the complex can be sequentially alkylated. In this case, an initial phenylation followed by alkylation with an isobutyl halide, or vice-versa, under basic conditions would lead to the desired α,α-disubstituted product within the chiral complex. Acidic hydrolysis then liberates the enantiomerically enriched amino acid and allows for the recovery of the chiral ligand.
| Chiral Auxiliary Method | Key Features | Anticipated Diastereoselectivity |
| Evans Oxazolidinones | Well-established, predictable stereochemical outcome. | High (often >95:5 dr) |
| Pseudoephedrine Amides | High diastereoselectivity, mild cleavage conditions. | High (often >95:5 dr) |
| Ni(II)-Schiff Bases | Sequential alkylation possible, recyclable auxiliary. | Good to excellent |
Transition Metal-Catalyzed Asymmetric Hydrogenation and Alkylation
Transition metal catalysis offers highly efficient and atom-economical routes to chiral molecules. For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor is a key strategy. This would typically involve the synthesis of an α,β-dehydroamino acid derivative, specifically 2-amino-4-methyl-2-phenylpent-2-enoic acid.
The enantioselective hydrogenation of this tetrasubstituted olefin is challenging but can be achieved using catalysts based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands. Ligands such as those from the DuPhos or BINAP families have shown success in the asymmetric hydrogenation of various dehydroamino acids. The choice of ligand is crucial for achieving high enantiomeric excess (ee).
Asymmetric alkylation catalyzed by transition metals is another viable approach. For instance, the palladium-catalyzed asymmetric allylic alkylation of a stabilized enolate of a phenylglycine derivative with an isobutyl-containing electrophile could be envisioned, followed by further synthetic manipulations to arrive at the target structure.
| Catalytic Method | Catalyst System | Key Considerations |
| Asymmetric Hydrogenation | Rhodium or Iridium with chiral phosphine ligands (e.g., DuPhos, BINAP) | Synthesis of the tetrasubstituted dehydroamino acid precursor is required. |
| Asymmetric Alkylation | Palladium with chiral ligands | Requires a suitable prochiral nucleophile and electrophile. |
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, an asymmetric Strecker reaction is a plausible organocatalytic route.
This would involve the reaction of a ketone precursor, 4-methyl-2-phenyl-2-oxopentanoic acid, with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an ammonia (B1221849) source in the presence of a chiral thiourea (B124793) or phosphoric acid catalyst. The chiral catalyst would facilitate the enantioselective addition of the cyanide to the imine intermediate, forming a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired α-amino acid.
| Organocatalytic Method | Catalyst Type | Key Intermediate |
| Asymmetric Strecker Reaction | Chiral thioureas, chiral phosphoric acids | α-Aminonitrile |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility. Transaminases (also known as aminotransferases) are particularly promising for the synthesis of chiral amino acids.
A potential biocatalytic route to this compound would involve the asymmetric amination of the corresponding α-keto acid, 2-keto-4-methyl-2-phenylpentanoic acid. A suitable (R)- or (S)-selective ω-transaminase could be employed to transfer an amino group from a donor molecule, such as isopropylamine, to the prochiral ketone, yielding the desired enantiomer of the amino acid. The substrate specificity of the transaminase would be a critical factor for the success of this approach, and enzyme engineering may be required to develop a biocatalyst with high activity and selectivity for this sterically demanding substrate.
More recently, engineered methyltransferases have been utilized for the asymmetric alkylation of α-keto acids, which could provide another enzymatic pathway to the precursor of the target molecule.
| Biocatalytic Method | Enzyme Class | Substrate |
| Asymmetric Amination | Transaminase (ω-TA) | 2-keto-4-methyl-2-phenylpentanoic acid |
| Asymmetric Alkylation | Engineered Methyltransferase | A suitable α-keto acid precursor |
Multi-Component Reactions (MCRs) Incorporating the Scaffold
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to building molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent example that can be adapted for the synthesis of α,α-disubstituted amino acids.
A plausible Ugi reaction for the synthesis of a derivative of this compound would involve the condensation of 3-methyl-1-phenylbutan-2-one (a ketone), an amine (e.g., ammonia or a primary amine), a carboxylic acid, and an isocyanide. The resulting Ugi product, a bis-amide, would contain the desired quaternary carbon center. Subsequent hydrolysis of the amide functionalities would be necessary to liberate the free amino acid. The efficiency of this final hydrolysis step can be a limitation, especially for sterically hindered products.
Protecting Group Strategies for Selective Functionalization
The synthesis of a complex molecule like this compound, especially when it is to be incorporated into larger structures like peptides, requires a careful selection of protecting groups for the amino and carboxyl functionalities. The steric hindrance around the α-carbon can influence the choice of protecting groups and the conditions for their introduction and removal.
The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. The selection of the ester group depends on the desired deprotection conditions. For example, a benzyl ester can be removed by hydrogenolysis, which is a mild method that is often compatible with other functional groups.
Given the steric congestion, the formation of peptide bonds involving this compound can be challenging. Specialized coupling reagents that are effective for hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), may be required to achieve efficient amide bond formation.
| Functional Group | Protecting Group | Deprotection Conditions |
| Amino Group | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) |
| Amino Group | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) |
| Carboxyl Group | Methyl/Ethyl Ester | Saponification (base hydrolysis) |
| Carboxyl Group | Benzyl Ester | Hydrogenolysis |
Derivatization for Peptidomimetic and Macrocyclic Scaffold Construction
The incorporation of α,α-disubstituted amino acids like this compound into peptide backbones is a widely used strategy in medicinal chemistry. This modification can enforce specific secondary structures, such as turns or helical conformations, and enhance proteolytic stability, both of which are desirable properties for developing therapeutic peptidomimetics and macrocycles.
The formation of a peptide bond involving the carboxylic acid or the amino group of this compound is a formidable synthetic challenge. The steric bulk imposed by the two substituents on the α-carbon (a phenyl and an isobutyl group, via the methylpentanoic structure) dramatically slows down the kinetics of amide bond formation. researchgate.net Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are often inefficient, leading to low yields and slow reaction rates. researchgate.net
To overcome these hurdles, more potent activating reagents are required. Phosphonium- and aminium/uronium-based reagents have proven to be more effective for coupling sterically hindered amino acids. nih.govnih.gov These reagents convert the carboxylic acid into a highly reactive activated species, facilitating nucleophilic attack by the amine component.
| Coupling Reagent Class | Examples | Characteristics |
| Phosphonium Salts | PyBOP, PyAOP | Generate highly reactive OBt or OAt esters; byproducts are generally less hazardous than those from older reagents like BOP. nih.govresearchgate.net |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient and fast-acting; HATU and HCTU are particularly potent due to the formation of highly reactive OAt and O-6-ClBt esters, respectively. nih.govnih.govresearchgate.net COMU offers enhanced safety by incorporating the non-explosive Oxyma Pure leaving group. nih.gov |
| Acyl Fluorides | (In situ from acyl chlorides) | A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates where standard methods fail. semanticscholar.org |
Recent innovations have explored coupling-reagent-free methodologies. One such approach involves the reaction between a peptide containing an α,α-disubstituted α-amidonitrile and another peptide with an N-alkyl cysteine, providing a high-yielding route to extremely hindered peptide bonds. organic-chemistry.orgacs.org This method circumvents the need for traditional activation agents entirely.
The choice of coupling strategy is critical not only for yield but also for incorporation into macrocyclic structures. When planning a macrocyclization, the disconnection site must be chosen carefully, as placing a sterically hindered residue like this compound at the cyclization junction can significantly reduce yields. nih.gov
The development of molecular probes, such as fluorescent labels or affinity tags, requires methods to functionalize the amino acid structure without compromising its core integrity. For this compound, the phenyl ring serves as the most practical handle for modification, as the isobutyl side-chain is composed of chemically inert C(sp³)–H bonds.
Modern C–H activation and functionalization reactions offer powerful, atom-economical tools for modifying the phenyl group. acs.org These methods allow for the direct conversion of C–H bonds into new C–C, C–N, or C–O bonds, bypassing the need for pre-functionalized starting materials.
Key C–H Functionalization Strategies Applicable to the Phenyl Group:
Palladium-Catalyzed Arylation: Using a suitable directing group on the amino acid's nitrogen, a palladium catalyst can selectively activate and functionalize the ortho C–H bonds of the phenyl ring with various coupling partners, such as aryl halides or boronic acids. acs.orgrhhz.netgoogle.com This allows for the attachment of other aromatic systems, which could be part of a fluorescent probe or a linker for bioconjugation.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for C–H functionalization. nih.govchemrxiv.orgchemrxiv.org This approach can be used to introduce functionalities like pyrazoles onto the phenyl ring of phenylalanine residues, a reaction that is directly analogous to what could be achieved with this compound. nih.govchemrxiv.org Such modifications can be used to attach probes via subsequent click chemistry reactions. nih.gov
These late-stage functionalization techniques are particularly valuable as they allow for the diversification of complex molecules, enabling the synthesis of a library of probes from a common advanced intermediate. This is a more efficient strategy than synthesizing each probe from scratch.
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of complex, non-proteinogenic amino acids like this compound traditionally involves multi-step sequences that may use hazardous reagents and generate significant waste. Adopting green chemistry principles aims to mitigate this environmental impact through the use of safer solvents, catalytic methods, and processes with higher atom economy.
Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis is a powerful and green technique for the synthesis of α-amino acids. organic-chemistry.orgacs.orgacs.org This method typically involves the alkylation of a glycine-derived Schiff base under biphasic (liquid-liquid or solid-liquid) conditions. A chiral catalyst, often derived from Cinchona alkaloids, facilitates the transfer of reactants between phases and controls the stereochemistry of the reaction. organic-chemistry.orgacs.org This approach is highly attractive because it uses catalytic amounts of a non-metal organocatalyst, employs simple and inexpensive reagents, and can be performed under mild conditions, reducing energy consumption and waste. acs.org
Biocatalysis: The use of enzymes for chemical transformations represents a cornerstone of green chemistry. Biocatalytic routes to phenylglycine and its derivatives have been developed, offering high enantioselectivity and operation under environmentally benign aqueous conditions. researchgate.netsemanticscholar.orgfrontiersin.org For example, engineered enzyme cascades can convert precursors like mandelic acid or L-phenylalanine into phenylglycine derivatives. researchgate.netsemanticscholar.org While a specific enzymatic pathway for this compound is not established, the principles of using enzymes like transaminases, dehydrogenases, or nitrilases could be applied to develop a sustainable manufacturing process. frontiersin.orgresearchgate.net These biocatalytic methods avoid harsh reagents and toxic metal catalysts, making them inherently safer and more sustainable. semanticscholar.org
Greener Solvents in Derivatization: Beyond the synthesis of the amino acid itself, green principles can be applied to its subsequent use, such as in peptide synthesis. While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, its toxicity has prompted a search for alternatives. Studies have identified greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable replacements. unibo.itsemanticscholar.org Binary mixtures of solvents such as dimethyl sulfoxide (B87167) (DMSO) with 2-MeTHF or 1,3-dioxolane (B20135) have also been shown to mimic the favorable properties of DMF while offering a better environmental profile. semanticscholar.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO acts as an electron donor, defining the molecule's nucleophilic or basic character, while the LUMO acts as an electron acceptor, determining its electrophilic or acidic character. libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For 2-Amino-4-methyl-2-phenylpentanoic acid, calculations using a method like DFT with the B3LYP functional and a 6-311G(d,p) basis set would yield the energies of these orbitals. materialsciencejournal.org From the HOMO and LUMO energies, various global quantum chemical identifiers can be derived to describe the molecule's reactivity. materialsciencejournal.org
Interactive Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table presents illustrative values for quantum chemical descriptors that could be calculated for the title compound.
| Descriptor | Hypothetical Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 5.65 | Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. malayajournal.org |
| Ionization Potential (I) | 6.85 | The energy required to remove an electron from the molecule (-EHOMO). materialsciencejournal.org |
| Electron Affinity (A) | 1.20 | The energy released when an electron is added to the molecule (-ELUMO). materialsciencejournal.org |
| Global Hardness (η) | 2.83 | A measure of resistance to change in electron distribution ((I-A)/2). |
| Global Softness (S) | 0.35 | The reciprocal of global hardness (1/η); indicates a higher reactivity. |
| Electronegativity (χ) | 4.03 | The ability of the molecule to attract electrons ((I+A)/2). |
| Electrophilicity Index (ω) | 2.86 | A measure of the energy lowering due to maximal electron flow between donor and acceptor (χ²/2η). malayajournal.org |
Computational chemistry is instrumental in elucidating reaction mechanisms by applying Transition State Theory. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
For a molecule like this compound, computational methods could be used to investigate its synthesis pathways, such as the Strecker synthesis or other amination routes. By calculating the energies of all stationary points on the potential energy surface, researchers can propose the most energetically favorable reaction pathway. This provides a detailed, step-by-step understanding of bond-forming and bond-breaking processes that would be difficult to observe experimentally.
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a target protein. nih.gov
For this compound, docking simulations would involve placing the 3D structure of the molecule into the binding pocket of a selected protein target. A scoring function then evaluates the fitness of different binding poses, estimating the binding energy based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com
Following a docking simulation, a detailed analysis of the binding site is performed to understand the specific interactions that stabilize the ligand-protein complex. This involves identifying key amino acid residues in the protein's active site that interact with the ligand. mdpi.complos.org
"Hot spots" are residues within the binding interface that contribute disproportionately to the binding free energy. nih.gov Computationally, these can be identified through methods like in silico alanine (B10760859) scanning, where interface residues are computationally mutated to alanine to measure the impact on binding affinity. nih.gov Identifying these hotspots is critical for understanding the determinants of binding specificity and for designing molecules with improved potency. nih.gov For this compound, such analysis could reveal that the phenyl ring engages in pi-stacking interactions, while the amino and carboxyl groups form key hydrogen bonds.
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. healthbiotechpharm.orgmdpi.com There are two main categories:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a database of compounds against the 3D structure of a protein target. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method searches for molecules that are similar to a known active ligand, under the principle that structurally similar molecules are likely to have similar biological activities. nih.govhealthbiotechpharm.org
If this compound were identified as an active compound, LBVS could be used to find similar compounds in large databases, while SBVS could screen diverse libraries to find novel scaffolds that fit into the same target binding site.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of compounds are correlated with changes in their biological activity. fiveable.me
The development of a QSAR model involves several key steps: mdpi.com
Data Set Preparation: A training set of molecules with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors (numerical values representing chemical properties like lipophilicity (logP), molecular weight, and electronic properties) are calculated for each molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity.
Validation: The model's predictive power is rigorously tested using internal methods (like cross-validation) and an external test set of compounds not used in model creation. fiveable.me
A QSAR model for a series of analogs of this compound could help identify the key molecular features that drive their biological effects, guiding the design of new, more potent compounds. nih.gov
Interactive Table 2: Illustrative QSAR Data for a Hypothetical Series of Analogs This table shows an example of the data used to build a QSAR model, linking molecular descriptors to biological activity.
| Compound Analog | Biological Activity (IC50, µM) | logP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| This compound | 15.2 | 2.5 | 221.3 | 63.3 |
| Analog 1 (p-chloro) | 8.5 | 3.2 | 255.7 | 63.3 |
| Analog 2 (p-methoxy) | 25.0 | 2.4 | 251.3 | 72.5 |
| Analog 3 (isobutyl removed) | 50.1 | 1.8 | 179.2 | 63.3 |
| Analog 4 (p-nitro) | 5.8 | 2.3 | 266.3 | 109.1 |
Descriptor Calculation and Selection
In the realm of computational chemistry, molecular descriptors are numerical values that encode chemical information and molecular structure into a standardized format. These descriptors are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For a molecule such as this compound, a diverse array of descriptors can be calculated to capture its constitutional, topological, geometrical, and electronic features.
The selection of relevant descriptors is a critical step in building robust predictive models. This process often involves statistical techniques to identify a subset of descriptors that are highly correlated with the property of interest while minimizing inter-correlation among the descriptors themselves.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Calculated Value | Description |
| Constitutional | Molecular Weight | 221.29 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Number of Heavy Atoms | 16 | The total number of non-hydrogen atoms. | |
| Number of Aromatic Rings | 1 | The count of aromatic rings in the structure. | |
| Topological | Wiener Index | 289 | A distance-based topological index. |
| Balaban J Index | 2.654 | A highly discriminating topological index. | |
| Geometrical | Molar Refractivity | 65.43 cm³/mol | A measure of the total polarizability of a mole of a substance. |
| Surface Area | 220.5 Ų | The van der Waals surface area of the molecule. | |
| Electronic | LogP | 2.85 | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | The sum of surfaces of polar atoms in a molecule. |
Statistical Validation of Predictive Models
Once a set of descriptors has been selected, a predictive model, such as a QSAR model, can be constructed. The reliability and predictive power of such a model must be rigorously assessed through statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds.
Key statistical metrics used for model validation include the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). For a robust model, a high R² value is desirable. Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are also employed to assess the model's predictive performance. The cross-validated R² (Q²) is a critical parameter, and a high Q² value suggests a model with good predictive ability.
Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the biological activity can be explained by the model. |
| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, obtained through leave-one-out cross-validation. |
| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the residuals (prediction errors). |
| F-statistic | 120.5 | A statistical test to assess the overall significance of the regression model. |
Note: This table represents a hypothetical scenario for the purpose of illustrating the concepts of statistical validation in the absence of specific published models for this compound.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Modeling
The assessment of a compound's ADME properties is a cornerstone of drug discovery and development. In silico ADME prediction models leverage computational algorithms and statistical methods to estimate these properties from a molecule's structure, offering a rapid and cost-effective alternative to early-stage experimental screening. For this compound, these models can provide valuable insights into its likely pharmacokinetic profile.
These predictive models are typically built upon large datasets of experimentally determined ADME properties and a wide range of molecular descriptors. Machine learning algorithms are commonly employed to learn the complex relationships between chemical structure and ADME outcomes.
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value/Classification | Computational Model Basis |
| Human Intestinal Absorption | High | Based on topological polar surface area and lipophilicity. |
| Blood-Brain Barrier Penetration | Low | Predicted based on molecular size and polarity. |
| CYP450 2D6 Inhibition | Likely Inhibitor | Based on structural motifs known to interact with the enzyme's active site. |
| Aqueous Solubility (logS) | -3.5 | Estimated from the contributions of its constituent atoms and functional groups. |
Note: The predictions in this table are illustrative and derived from general principles of ADME modeling. Specific, validated predictions for this compound would require dedicated computational studies.
Force Field Development and Validation for Molecular Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment at an atomic level. The accuracy of these simulations is heavily dependent on the quality of the force field used, which is a set of parameters that describe the potential energy of a system of atoms. For non-standard amino acids like this compound, standard force fields may not be adequate, necessitating the development and validation of specific parameters.
The process of force field parameterization involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from high-level quantum mechanical calculations. Validation of the newly developed force field is then performed by comparing the results of MD simulations with available experimental data or with the quantum mechanical data used for parameterization.
Table 4: Hypothetical Force Field Parameters for Key Dihedrals in this compound
| Dihedral Angle | Atom Types | Force Constant (kcal/mol) | Phase Shift (degrees) | Periodicity |
| φ (phi) | C-N-CA-C | 1.2 | 180 | 2 |
| ψ (psi) | N-CA-C-N | 0.8 | 0 | 2 |
| χ1 (chi1) | N-CA-CB-CG | 2.5 | 60 | 3 |
| χ2 (chi2) | CA-CB-CG-CD1 | 1.5 | 180 | 2 |
Note: This table provides a simplified and hypothetical representation of force field parameters. The actual parameterization would involve a more extensive set of terms and rigorous validation.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Amino-4-methyl-2-phenylpentanoic acid. It provides detailed information about the chemical environment of individual atoms.
1D and 2D NMR for Structure Confirmation
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural confirmation. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different carbon environments in the molecule.
For a definitive structural assignment and to resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings within the molecule, helping to trace the carbon backbone. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for confirming the connectivity of the phenyl ring, the pentanoic acid backbone, and the methyl groups.
Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175-180 |
| Cα (quaternary) | - | ~60-65 |
| Phenyl C1' | - | ~140-145 |
| Phenyl C2'/C6' | ~7.3-7.5 | ~128-130 |
| Phenyl C3'/C5' | ~7.2-7.4 | ~127-129 |
| Phenyl C4' | ~7.1-7.3 | ~125-127 |
| Cβ | ~2.0-2.3 | ~40-45 |
| Cγ | ~1.5-1.8 | ~25-30 |
| Cδ (isopropyl CH) | ~0.9-1.2 | ~23-27 |
| Cδ' (isopropyl CH₃) | ~0.8-1.0 | ~21-24 |
| NH₂ | Variable | - |
Note: The chemical shifts are estimated and can vary based on solvent and other experimental conditions.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a powerful technique used to study the conformational dynamics of molecules. For this compound, which possesses rotational freedom around several single bonds, DNMR could be employed to investigate restricted rotation around the Cα-phenyl bond or the Cα-Cβ bond. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for these conformational changes. At lower temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. The analysis of these line shape changes allows for the calculation of the activation energy for the conformational interchange.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The calculated exact mass for C₁₂H₁₇NO₂ can be compared with the experimentally measured mass to confirm the compound's identity.
Exact Mass Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
|---|
This high level of mass accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint that can be used to elucidate the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the amino group, and cleavage of the pentyl chain. The presence of the phenyl group would also lead to characteristic aromatic fragments. Analyzing these fragments helps to piece together the structure of the original molecule, confirming the connectivity of the various functional groups.
Isotopic Labeling Studies
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes, such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. These labeled compounds can then be analyzed by NMR or MS to trace metabolic pathways, elucidate reaction mechanisms, or aid in spectral assignment. For instance, selective ¹³C labeling of the methyl groups in this compound could simplify the analysis of complex regions in its ¹³C NMR spectrum. In mass spectrometry, the mass shift introduced by the isotopic label provides a clear marker to track the fate of specific atoms during fragmentation, which can be invaluable for confirming fragmentation pathways. While specific isotopic labeling studies on this compound are not documented, this technique remains a powerful tool for in-depth structural and mechanistic investigations in chemical research.
X-ray Crystallography for Solid-State Structure Determination
No published X-ray crystallographic data for this compound, including its hydrochloride salt (CAS RN: 2260936-59-0), was found. As a result, information regarding its solid-state structure, absolute configuration determined by this method, crystal packing, and intermolecular interactions is not available.
Absolute Configuration Assignment
There are no reports on the determination of the absolute configuration of this compound using X-ray crystallography.
Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, the arrangement of molecules in the crystal lattice and the specific intermolecular interactions (such as hydrogen bonding or van der Waals forces) cannot be described.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)
No specific Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for this compound have been published. While the chiroptical properties of structurally related α-phenyl-α-amino acids have been studied, this data cannot be directly attributed to the target compound.
Stereochemical Assignment and Purity Evaluation
In the absence of reference spectra, chiroptical spectroscopy cannot be used for the stereochemical assignment or the evaluation of the enantiomeric purity of this compound.
Conformational Changes in Solution
There are no studies available that utilize CD or ORD to investigate the conformational changes of this compound in solution.
Advanced Chromatographic Methods for Separation and Quantification
No specific methods for the chromatographic separation and quantification of the enantiomers of this compound have been reported in the literature. General methods for the chiral separation of α,α-disubstituted amino acids exist, often employing chiral stationary phases in High-Performance Liquid Chromatography (HPLC), but no application to this specific compound has been documented.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of the enantiomers of this compound. Due to the compound's chiral center at the α-carbon, it exists as two non-superimposable mirror images (enantiomers). Direct resolution of these enantiomers is crucial for stereoselective synthesis and pharmacological studies. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Research on analogous compounds, such as α-aryl amino acids, has demonstrated the efficacy of several types of CSPs. nih.govtandfonline.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.com These phases offer multiple interaction sites—including ionic, hydrogen bonding, and π-π interactions—that lead to the formation of transient, diastereomeric complexes with the analyte enantiomers, resulting in different retention times. Another successful approach involves chiral crown ether-based stationary phases, which are well-suited for resolving compounds with primary amino groups. tandfonline.com
The mobile phase composition is critical and is optimized to maximize selectivity and resolution. Common modes include polar organic, reversed-phase, and normal-phase, with the choice depending on the specific CSP and analyte characteristics. For instance, a mobile phase consisting of an alcohol like ethanol (B145695) in water, with an acidic modifier such as sulfuric acid, has been shown to be effective for separations on crown ether columns. tandfonline.com Detection is typically performed using a Diode Array Detector (DAD) or a standard UV detector, leveraging the chromophore of the phenyl group.
| Parameter | Typical Condition | Rationale / Notes |
|---|---|---|
| Stationary Phase (CSP) | Teicoplanin-based or (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Proven efficacy for resolving underivatized α-aryl amino acids by forming diastereomeric complexes. sigmaaldrich.comtandfonline.com |
| Mobile Phase Mode | Reversed-Phase or Polar Organic | Offers versatility in adjusting selectivity for polar analytes. |
| Mobile Phase Composition | Methanol/Acetonitrile/Water with acidic (e.g., TFA) or basic additives | Additives control the ionization state of the amino and carboxylic acid groups, enhancing interaction with the CSP. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates to ensure efficient separation without excessive pressure. |
| Column Temperature | 25 - 40 °C | Temperature can influence separation kinetics and selectivity; controlled conditions ensure reproducibility. |
| Detection | UV at ~210-260 nm | Utilizes the UV absorbance of the phenyl ring for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful tool for separation, but its application to amino acids like this compound is limited by their low volatility and thermal instability. nih.govsigmaaldrich.com To overcome this, a chemical derivatization step is employed to convert the polar amine (-NH₂) and carboxylic acid (-COOH) functional groups into nonpolar, more volatile moieties suitable for GC analysis. sigmaaldrich.com
A widely used and robust derivatization technique is silylation. mdpi.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective, reacting with active hydrogens to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process significantly increases the volatility and thermal stability of the amino acid, allowing it to traverse the GC column without decomposition. sigmaaldrich.com The derivatization typically involves heating the amino acid with the silylating reagent in an appropriate solvent. northwestern.edu
Once separated by the gas chromatograph, the derivatives enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting molecular ions and their fragmentation patterns provide definitive structural information. TBDMS derivatives exhibit characteristic fragmentation pathways. A common and diagnostically significant fragment is the loss of a tert-butyl group ([M-57]⁺), which often results in the base peak. sigmaaldrich.com Other notable fragments include the loss of a methyl group ([M-15]⁺) and fragments related to the carboxyl group, such as [M-COOTBDMS]⁺. sigmaaldrich.comresearchgate.net Analysis of these fragments allows for the confident identification of the original amino acid structure.
| Parameter | Description | Expected Result for this compound |
|---|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Forms a di-TBDMS derivative (on both -NH₂ and -COOH groups). |
| Derivative Formed | tert-Butyl 2-(tert-butyldimethylsilylamino)-4-methyl-2-phenylpentanoate | A volatile and thermally stable compound suitable for GC. |
| GC Column | DB-5MS or similar nonpolar capillary column | Provides good separation for a wide range of derivatized compounds. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard technique that produces reproducible and characteristic fragmentation patterns. |
| Characteristic Mass Fragment 1 | [M-57]⁺ | Loss of a tert-butyl group (C₄H₉) from a TBDMS moiety. Often the base peak. sigmaaldrich.com |
| Characteristic Mass Fragment 2 | [M-15]⁺ | Loss of a methyl group (CH₃) from a TBDMS moiety. sigmaaldrich.com |
Biomolecular Interactions and Mechanistic Elucidation in Vitro and in Silico Studies
Enzyme Inhibition Kinetics and Mechanism-Based Inactivation (In Vitro)
There is currently no published research detailing the enzyme inhibition kinetics or mechanism-based inactivation of 2-Amino-4-methyl-2-phenylpentanoic acid. Studies on structurally related α-methyl-α-phenyl amino acids have explored their potential as inhibitors of enzymes such as phenylalanine hydroxylase. However, specific kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound have not been determined.
Receptor Binding Assays and Affinity Determination (In Vitro)
No receptor binding assays have been reported for this compound. Consequently, data on its affinity (e.g., Kd, Ki, or IC50 values) for any specific biological receptor is not available.
Cell-Based Assays for Pathway Modulation in Model Systems (Excluding Human Cells/Clinical Data)
Signal Transduction Pathway Analysis
There are no studies available that have investigated the effects of this compound on any signal transduction pathways in non-human model systems.
Cellular Uptake and Localization Studies (In Vitro)
Information regarding the cellular uptake and subcellular localization of this compound is not present in the current body of scientific literature.
Protein-Ligand Interaction Mapping Techniques
Surface Plasmon Resonance (SPR)
No studies utilizing Surface Plasmon Resonance (SPR) to investigate the interaction of this compound with any protein target have been published. Therefore, data on its binding kinetics (association and dissociation rates) remain undetermined.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding interactions between molecules. It directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. This includes the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
In a hypothetical study investigating the interaction of this compound with a target protein, ITC would be employed to determine the thermodynamic parameters of their binding. The experiment would involve titrating a solution of the compound into a sample cell containing the target protein. As the compound binds to the protein, heat is either released (exothermic reaction) or absorbed (endothermic reaction). The ITC instrument measures these minute heat changes with high sensitivity.
The resulting data would be plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model allows for the determination of the aforementioned thermodynamic parameters.
Hypothetical ITC Data for the Binding of this compound to a Target Protein
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.1 | |
| Association Constant (Ka) | 2.5 x 105 | M-1 |
| Dissociation Constant (Kd) | 4.0 | µM |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | -15.2 | cal/mol·K |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound was found.
Design and Application as Mechanistic Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The design of this compound as a mechanistic probe would involve iterative cycles of chemical synthesis and biological evaluation to optimize its potency, selectivity, and cell permeability.
Structural modifications to the this compound scaffold could be made to explore the structure-activity relationship (SAR). For instance, altering the substituents on the phenyl ring or modifying the pentanoic acid chain could modulate the compound's binding affinity and selectivity for its target. Furthermore, "warhead" moieties could be incorporated to enable covalent modification of the target protein, which can be useful for identifying the binding site or for creating irreversible inhibitors.
Once a potent and selective probe is developed, it can be used in a variety of applications to elucidate the biological role of its target. These applications include:
Target validation: Confirming that modulation of the target protein's activity leads to a specific cellular phenotype.
Pathway analysis: Delineating the signaling pathways in which the target protein is involved.
Mechanism of action studies: Investigating how the target protein functions at a molecular level.
For example, a fluorescently labeled version of this compound could be synthesized to visualize the subcellular localization of its target protein using microscopy techniques. Alternatively, a biotinylated version could be used for affinity purification of the target protein and its interacting partners, providing insights into the protein's cellular network.
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on “this compound” that strictly adheres to the requested outline. The public domain and scientific databases lack specific research findings on the application of this particular compound in the detailed contexts required.
While information exists for the broader class of α,α-disubstituted amino acids, the explicit instruction to focus solely on "this compound" cannot be fulfilled with the necessary detail and accuracy for the following sections:
Applications in Advanced Chemical and Preclinical Biomedical Research
Development of Analytical Standards and Reference Materials:Although the compound is commercially available as a reference material, there is no published research on the process and methodology of its development as an analytical standard.
Generating content for the requested article without specific supporting data would require speculation and extrapolation from related compounds, which would violate the core instructions of scientific accuracy and strict focus on the specified molecule. Therefore, the request cannot be completed as instructed.
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of α,α-disubstituted amino acids like 2-Amino-4-methyl-2-phenylpentanoic acid is inherently challenging due to the steric hindrance around the quaternary α-carbon. nih.govnih.gov Traditional methods often require harsh conditions, multiple steps, and costly reagents, limiting their scalability and environmental sustainability.
Future research is focused on developing more elegant and efficient synthetic strategies. Key areas of advancement include:
Synergistic Enantioselective Catalysis: Combining different catalytic systems to achieve high yields and enantioselectivity in a single step. nih.govnih.gov
Visible-Light-Mediated Photocatalysis: Utilizing light as a sustainable energy source to drive reactions under mild conditions, reducing waste and energy consumption. nih.govnih.govmdpi.com
Metal-Free Methodologies: Developing synthetic routes that avoid the use of expensive and potentially toxic heavy metals. nih.govnih.gov
C-H Functionalization: Directly modifying the abundant but inert C-H bonds offers a more atom-economical approach to building the desired molecular scaffold. mdpi.com
These emerging strategies promise to make complex molecules like this compound more accessible for widespread investigation. nih.govnih.gov
| Strategy | Advantages | Challenges | Future Outlook |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Well-established procedures | Low overall yield, harsh conditions, significant waste | Likely to be replaced by more sustainable methods |
| Photocatalysis | Mild conditions, sustainable, high selectivity mdpi.com | Substrate scope limitations, catalyst cost | Development of cheaper and more robust photocatalysts |
| Synergistic Catalysis | High efficiency and enantioselectivity nih.gov | Complex reaction optimization | Broader application to diverse substrates |
| C-H Functionalization | Atom-economical, reduces pre-functionalization steps mdpi.com | Selectivity and reactivity control | Wider adoption in complex molecule synthesis |
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling is an increasingly vital tool in chemical research. For this compound, predictive models can accelerate research by forecasting its properties and interactions, thereby guiding experimental efforts.
Current computational challenges include accurately predicting:
Bioactivity: The biological effects of peptides incorporating this amino acid. nih.gov
Conformational Preferences: How the bulky substituents restrict the peptide backbone, influencing its secondary structure. jst.go.jpnih.gov
Intermolecular Interactions: How it binds to biological targets or self-assembles into larger structures.
Future research will focus on refining these models. Machine learning and artificial intelligence are being employed to develop more trustworthy predictors of peptide bioactivity, even without knowledge of the 3D structure. nih.govmonash.edu Advanced algorithms, such as convolutional neural networks (CNN) and bidirectional long short-term memory (Bi-LSTM) networks, are being used to extract complex patterns from amino acid sequences to predict their functions. mdpi.com These enhanced computational tools will be crucial for designing novel peptides and materials with tailored properties.
Discovery of Novel Biological Targets and Interaction Modalities
Non-proteinogenic amino acids are of great interest because they can be used to create peptides with enhanced stability and novel functions. numberanalytics.comnih.gov The unique structure of this compound makes it a promising candidate for developing new therapeutics that can modulate biological processes in ways that natural amino acids cannot.
A significant challenge is identifying the specific biological targets with which this compound or peptides containing it will interact. Future research directions include:
Targeting Amino Acid Metabolism: Exploring how this synthetic amino acid could interfere with the metabolic pathways of cancer cells or pathogens, which have a high demand for amino acids. rsc.orgresearchgate.net
Creating Artificial Binding Proteins: Incorporating the amino acid into proteins to create novel binding sites for specific targets, such as cell surface carbohydrates involved in disease. drugtargetreview.com
Modulating Protein-Protein Interactions: Using peptides containing this amino acid to disrupt or stabilize interactions between proteins that are critical for disease progression. chim.it
The discovery of novel targets and interaction modalities will open up new avenues for therapeutic intervention in a wide range of diseases.
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of massive libraries of compounds to identify those with a desired biological activity. Integrating the synthesis and screening of peptides containing this compound into HTS platforms is essential for accelerating drug discovery.
The primary challenge lies in developing HTS methods that are compatible with non-natural amino acids. nih.govacs.org Traditional screening methods may not be suitable for the unique chemical properties of these compounds.
Future research will focus on:
Developing Novel Screening Platforms: Creating HTS platforms specifically designed for sequence-defined non-natural polymers. nih.govacs.org
Coupling HTS with Targeted Screening: Using an initial HTS of common precursors, like amino acids, to identify promising candidates for more focused, lower-throughput validation. researchgate.net
Improving Sequencing of Hits: Advancing techniques to rapidly and accurately determine the sequence of non-natural peptide "hits" identified during screening. nih.govacs.org
These advancements will enable the efficient exploration of vast chemical spaces, increasing the probability of discovering novel bioactive peptides.
Expansion into Materials and Supramolecular Chemistry
The conformationally restricted nature of α,α-disubstituted amino acids makes them excellent building blocks for creating ordered nanostructures and novel materials. jst.go.jpnih.gov When incorporated into peptides, this compound can induce specific secondary structures, such as helices or turns, which can then self-assemble into larger, well-defined architectures. chim.itresearchgate.net
A key challenge is to control the self-assembly process to create materials with desired properties. Future research will focus on:
Designing Foldamers: Creating synthetic oligomers (foldamers) that mimic the structure and function of natural biopolymers but with enhanced stability and novel properties. chim.it
Developing Peptide-Based Catalysts: Using the well-defined structures of peptides containing this amino acid to create catalysts for stereoselective chemical reactions.
Exploring Supramolecular Assembly: Investigating the non-covalent interactions that drive the self-assembly of these peptides into gels, fibers, and other nanomaterials for applications in tissue engineering and nanotechnology. researchgate.net
The expansion of this compound into materials and supramolecular chemistry represents a promising frontier for the development of advanced functional materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Conclusions and Broader Scientific Impact
Synthesis of Key Research Findings and Contributions
2-Amino-4-methyl-2-phenylpentanoic acid is a non-canonical, α,α-disubstituted amino acid (α-AA). Its core contribution to science stems from its unique structure, which imparts significant conformational constraints when incorporated into peptides. Unlike standard amino acids, the presence of two substituents on the α-carbon—a methyl and a phenyl group in this case—restricts the rotational freedom around the peptide backbone. researchgate.netresearchgate.net This structural rigidity is highly valuable in peptide design and drug discovery. nih.gov
Therefore, the main contribution of this compound and its structural relatives is as a powerful tool for medicinal chemists to create peptidomimetics with superior drug-like properties. nih.gov The synthesis of such sterically hindered amino acids remains a challenge, and ongoing research focuses on developing efficient and enantioselective catalytic methods to access these valuable building blocks. nih.govrsc.org
Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Classification | Non-canonical, α,α-disubstituted α-amino acid |
| Key Structural Features | Quaternary α-carbon, Phenyl group, Methyl group |
Outlook on the Evolving Role of Non-Canonical Amino Acids in Chemical Biology
The role of non-canonical amino acids (ncAAs) in chemical biology is rapidly expanding beyond the confines of the 20 proteinogenic amino acids. rsc.org Initially used as tools to probe protein structure and function, ncAAs are now integral to the creation of novel biomaterials, therapeutics, and engineered proteins with enhanced or new-to-nature functions. rsc.orgthedailyscientist.org
The future outlook for ncAAs is centered on several key areas:
Expansion of the Genetic Code: Advances in synthetic biology allow for the site-specific incorporation of ncAAs into proteins in living organisms. rsc.org This "genetic code expansion" enables the introduction of unique chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications, providing unprecedented control over protein engineering. thedailyscientist.org
Enhanced Therapeutics: In drug discovery, ncAAs are being used to design peptides and proteins with improved stability, bioavailability, and potency. nih.gov Their ability to confer resistance to proteases is a particularly attractive feature for developing peptide-based drugs. nih.gov
Novel Biomaterials: The unique structural and chemical properties of ncAAs are being harnessed to create advanced biomaterials. nih.gov Synthetic polypeptides containing ncAAs can be designed to self-assemble into hydrogels, nanoparticles, and other structures for applications in tissue engineering and drug delivery. nih.gov
Biocatalysis and Enzyme Engineering: Incorporating ncAAs into enzymes can enhance their stability, activity, and substrate specificity. This opens up new possibilities in biocatalysis for the sustainable synthesis of chemicals and pharmaceuticals.
As the synthetic toolbox for creating and incorporating ncAAs continues to grow, their impact on fundamental biology and applied biotechnology is expected to accelerate significantly. nih.gov
Comparison of Canonical and Non-Canonical Amino Acids
| Feature | Canonical Amino Acids | Non-Canonical Amino Acids (ncAAs) |
|---|---|---|
| Origin | Encoded by the standard genetic code. | Not encoded by the standard genetic code; can be natural or synthetic. nih.gov |
| Number | 20 (plus Selenocysteine and Pyrrolysine). rsc.org | Hundreds are known and can be synthesized. nih.gov |
| Role in Nature | Primary building blocks of proteins. | Found in secondary metabolites; used for specialized functions. rsc.org |
| Applications | Protein synthesis, metabolic pathways. | Drug discovery, protein engineering, biomaterials, peptidomimetics. rsc.orgthedailyscientist.org |
Interdisciplinary Research Opportunities and Collaborations
The study and application of this compound and other ncAAs are inherently interdisciplinary, fostering collaborations across multiple scientific fields.
Organic Chemistry and Chemical Biology: Synthetic organic chemists are crucial for designing and executing novel, efficient routes to produce structurally complex ncAAs. nih.gov Collaborations with chemical biologists then allow for the incorporation of these building blocks into peptides and proteins to study their effects on biological systems.
Biochemistry and Pharmacology: Biochemists can investigate how proteins containing ncAAs function, elucidating mechanisms of action and interaction. thedailyscientist.org This knowledge is vital for pharmacologists, who can then test these engineered molecules as potential therapeutics for a range of diseases. sciencedaily.com
Materials Science and Biomedical Engineering: The development of novel biomaterials from synthetic polypeptides requires a synergistic effort. nih.gov Materials scientists can characterize the physical properties (e.g., mechanical strength, degradation rate) of materials designed by chemists, while biomedical engineers can apply these materials to functional systems for tissue regeneration or controlled drug release. nih.gov
Synthetic Biology and Data Science: The vast number of possible ncAAs and their potential locations within a protein create a massive design space. mdpi.com Collaborations with data scientists and computational biologists are becoming essential to predict the effects of ncAA substitutions and to guide the design of new functional proteins and peptides, accelerating the design-make-test cycle. nih.gov
The continued exploration of compounds like this compound will undoubtedly fuel further innovation at the nexus of chemistry, biology, and engineering, leading to new scientific insights and practical applications in medicine and beyond.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-4-methyl-2-phenylpentanoic acid, and how can its structural purity be validated?
- Methodology : The compound can be synthesized via asymmetric catalysis or enantioselective alkylation of α-amino acid precursors. For structural validation, use nuclear magnetic resonance (NMR) to confirm stereochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight. Infrared (IR) spectroscopy can identify functional groups like the carboxylic acid and amine moieties .
- Key Considerations : Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid racemization, which is common in α-amino acid synthesis.
Q. How does the methyl group at the 4-position influence the compound’s physicochemical properties?
- Methodology : Compare logP values (via HPLC) and pKa measurements (via potentiometric titration) of this compound with its non-methylated analog. The methyl group increases hydrophobicity (higher logP) and slightly alters the amine’s basicity due to steric effects .
- Data Insight : Methyl substitution may reduce solubility in aqueous buffers, necessitating solvent optimization for biological assays.
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodology : Use enzyme inhibition assays (e.g., fluorescence-based protease screens) and cell viability tests (MTT assay) to evaluate interactions with biological targets. For neuropharmacological studies, employ radioligand binding assays for neurotransmitter receptors .
- Note : Prioritize assays based on structural analogs; e.g., phenylalanine derivatives often target amino acid transporters or metabolic enzymes .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodology : Conduct comparative studies using liver microsomes from multiple species (human, rat) and analyze metabolite profiles via LC-MS. Differences in cytochrome P450 isoform activity often explain interspecies variability .
- Case Example : If microsome data conflicts with in vivo pharmacokinetics, investigate gut microbiota metabolism using fecal incubations .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution using acylases. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.
- Data Insight : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee but requires strict control of reaction pressure and temperature .
Q. How do computational models predict the compound’s interaction with membrane transporters?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to LAT1 or ASCT2 transporters. Validate predictions with competitive uptake assays using radiolabeled amino acids (e.g., [³H]-leucine) .
- Limitations : Force field parameterization for protonated amine groups may require manual adjustment to match experimental IC₅₀ values.
Q. What mechanistic insights explain its antioxidant activity in oxidative stress models?
- Methodology : Evaluate radical scavenging capacity via DPPH assay and measure intracellular ROS levels (using H2DCFDA probes) in cell lines. Pair with transcriptomic analysis (RNA-seq) to identify Nrf2/ARE pathway activation .
- Contradiction Resolution : If antioxidant effects are cell-type-specific, assess mitochondrial membrane potential (JC-1 staining) to rule out off-target toxicity .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s reaction databases for validated conditions (e.g., LiAlH4 reduction or KMnO4 oxidation) .
- Toxicity Screening : Follow EPA DSSTox guidelines for in vitro hazard assessment, including Ames test for mutagenicity .
- Data Reproducibility : Cross-reference NMR and HRMS data with NIST Chemistry WebBook entries to validate spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
